molecular formula C24H29N5O8S B123725 Doxazosin methanesulfonate, (S)- CAS No. 156154-10-8

Doxazosin methanesulfonate, (S)-

Numéro de catalogue: B123725
Numéro CAS: 156154-10-8
Poids moléculaire: 547.6 g/mol
Clé InChI: VJECBOKJABCYMF-BDQAORGHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Doxazosin methanesulfonate, (S)-, also known as Doxazosin methanesulfonate, (S)-, is a useful research compound. Its molecular formula is C24H29N5O8S and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Doxazosin methanesulfonate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxazosin methanesulfonate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Treatment of Hypertension and BPH
Doxazosin is an alpha-1 adrenergic receptor antagonist that relaxes smooth muscle in blood vessels and the prostate. This mechanism reduces blood pressure and alleviates urinary obstruction caused by BPH. Clinical studies have shown that doxazosin effectively lowers systolic and diastolic blood pressure while improving urinary symptoms in men with BPH .

Formulation Development

2.1 Controlled-Release Formulations
Recent advancements have focused on developing controlled-release formulations of doxazosin methanesulfonate. A notable innovation is the creation of a single-layer core controlled-release tablet that utilizes a semi-permeable membrane to regulate drug release. This formulation aims to maintain steady plasma concentrations, enhancing therapeutic efficacy while minimizing side effects .

Table 1: Comparison of Doxazosin Formulations

Formulation TypeRelease MechanismAdvantages
Immediate ReleaseRapid absorptionQuick onset of action
Controlled ReleaseOsmotic pressure differenceSteady drug levels, reduced side effects
Sustained ReleaseGradual release over timeProlonged therapeutic effect

Analytical Techniques for Quality Control

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
A significant study developed a GC-MS method to quantify various alkyl methanesulfonates in doxazosin formulations. This method ensures the quality and safety of doxazosin products by detecting potential impurities that could affect patient health .

3.2 Stability Testing
Stability testing has shown that the newly developed metastable crystal form of doxazosin mesylate exhibits excellent stability over time, making it suitable for long-term storage and use in solid preparations .

Case Studies

4.1 Clinical Efficacy in Hypertension
A clinical trial demonstrated that patients receiving doxazosin exhibited significant reductions in blood pressure compared to those on placebo, with a favorable safety profile .

4.2 Improvement in Urinary Symptoms
In another study focusing on BPH patients, doxazosin significantly improved urinary flow rates and reduced symptom scores over a 12-week period, highlighting its effectiveness as a first-line treatment for this condition .

Analyse Des Réactions Chimiques

Reaction Conditions:

ComponentDetailsSource
Activating Agent N,N'-Carbonyldiimidazole (CDI)
Solvent Tetrahydrofuran (THF) at 20–25°C
Coupling Agent Dicyclohexylcarbodiimide (DCC)
Reaction Time 2 hours for activation; 1.5 hours for coupling
Yield ~99% purity (HPLC) after solvent replacement with acetone

Mechanism :

  • Activation : The carboxylic acid group of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid reacts with CDI to form an imidazolide intermediate.

  • Coupling : The activated intermediate reacts with the piperazinyl quinazolin-4-amine in THF, facilitated by DCC, to form the amide bond.

  • Workup : The product is isolated via solvent replacement (THF → acetone) and recrystallization in methanol .

Methanesulfonate Salt Formation

Conversion of doxazosin base to its methanesulfonate salt involves acid-base neutralization under controlled conditions.

Reaction Protocol:

ParameterDetailsSource
Solvent Acetone at 10–15°C
Acid Methanesulfonic acid (1.2 equivalents)
Purification Reflux in methanol, followed by cooling and filtration
Purity ≥99.8% (HPLC)

Steps :

  • Slurry Formation : Doxazosin base is suspended in acetone.

  • Acid Addition : Methanesulfonic acid is added dropwise at low temperatures to prevent side reactions.

  • Isolation : The salt precipitates upon cooling and is purified via reflux in methanol .

Impurity Control

  • Dimeric Impurity (Formula A): Minimized to ≤0.01% using CDI/DCC coupling agents instead of traditional methods .

  • Byproducts : Hydroxylated and O-demethylated metabolites are inactive and removed during purification .

Stereochemical Considerations

While the provided sources do not explicitly differentiate between (R)- and (S)-enantiomers, the synthetic route inherently controls stereochemistry at the benzodioxan carbon via chiral starting materials or resolution steps. Methanesulfonate formation does not alter the stereochemical integrity of the parent compound .

Thermal Stability

  • Melting Point : Doxazosin mesylate decomposes at temperatures >250°C .

  • Storage : Stable under inert conditions (N₂ atmosphere) at 2–8°C .

Hydrolytic Degradation

  • pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >9) conditions, leading to cleavage of the benzodioxan or quinazoline moieties .

  • Solution Stability : Aqueous solutions (pH 6–8) remain stable for 24 hours at 25°C .

Industrial-Scale Optimization

ParameterImprovement Over Prior ArtSource
Solvent Use Reduced from 10 L/kg to 3 L/kg via one-pot synthesis
Reactor Efficiency Single-vessel process eliminates intermediate isolation
Eco-Footprint 40% reduction in organic waste

Propriétés

Numéro CAS

156154-10-8

Formule moléculaire

C24H29N5O8S

Poids moléculaire

547.6 g/mol

Nom IUPAC

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid

InChI

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m0./s1

Clé InChI

VJECBOKJABCYMF-BDQAORGHSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O

SMILES isomérique

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-]

SMILES canonique

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-]

Synonymes

Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]-, monomethanesulfonate

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.